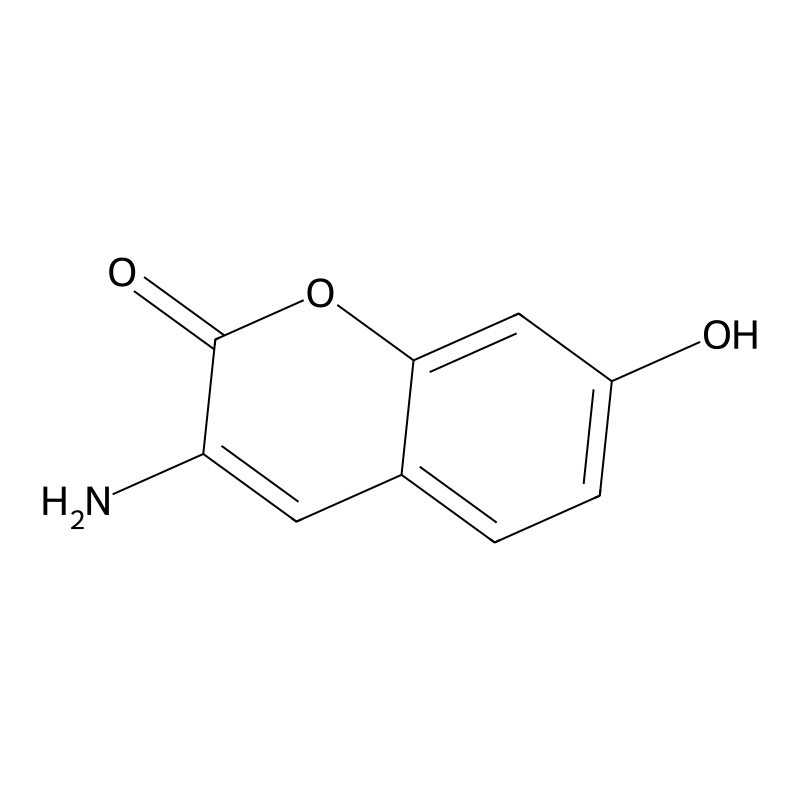

3-Amino-7-hydroxy-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Derivatives and Analog Synthesis

3-AHC belongs to the chromone class of heterocyclic compounds. Chromones are known for their diverse biological activities []. Research efforts might focus on synthesizing derivatives and analogs of 3-AHC to explore potential variations in these activities.

Antioxidant Properties

The presence of the hydroxyl group (OH) in the 7th position of 3-AHC suggests potential antioxidant properties. Many chromone derivatives exhibit free radical scavenging activity []. Studies could investigate 3-AHC's ability to scavenge free radicals and its potential as an antioxidant agent.

Antibacterial Activity

Some chromone derivatives have shown antibacterial activity against various bacterial strains. Research could explore if 3-AHC possesses similar properties and investigate its effectiveness against specific bacteria.

3-Amino-7-hydroxy-2H-chromen-2-one, with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol, is a derivative of the chromene family. This compound features an amino group at the third position and a hydroxy group at the seventh position of the chromen-2-one structure. Its unique structural attributes contribute to its diverse chemical and biological properties, making it a subject of interest in various research fields .

- Acylation: The amino group can react with acyl chlorides to form amides.

- Alkylation: The amino group can also undergo alkylation with alkyl halides.

- Condensation Reactions: The hydroxy group can participate in condensation reactions, forming ethers or esters.

These reactions highlight its potential versatility in synthetic organic chemistry .

Research indicates that 3-Amino-7-hydroxy-2H-chromen-2-one exhibits various biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals effectively.

- Antimicrobial Activity: Studies suggest that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential: Preliminary studies indicate that it may inhibit cancer cell proliferation, though further research is needed to elucidate its mechanisms of action .

Several methods have been developed for synthesizing 3-Amino-7-hydroxy-2H-chromen-2-one:

- Zincke Reaction: This method involves the reaction of anthranilic acid with appropriate aldehydes under acidic conditions to yield the desired chromene derivative .

- One-Pot Synthesis: A more recent approach combines multiple reagents in a single reaction vessel, streamlining the synthesis process while maintaining high yields .

- Traditional Synthetic Routes: These involve multi-step procedures where starting materials are systematically transformed through various

3-Amino-7-hydroxy-2H-chromen-2-one finds applications in several fields:

- Pharmaceuticals: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.

- Agriculture: Its antimicrobial properties may be utilized in developing natural pesticides or fungicides.

- Material Science: The compound's unique structure lends itself to applications in creating novel materials or coatings with specific properties .

Interaction studies of 3-Amino-7-hydroxy-2H-chromen-2-one focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological effects on cell lines, providing insight into its therapeutic potential.

Such studies are crucial for understanding the compound's mechanisms and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 3-Amino-7-hydroxy-2H-chromen-2-one. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-7-hydroxycoumarin | Amino group at position 4 | Known for strong fluorescent properties |

| 3-Hydroxyflavone | Hydroxy group at position 3 | Exhibits significant anti-inflammatory activity |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Exhibits anticoagulant properties |

The uniqueness of 3-Amino-7-hydroxy-2H-chromen-2-one lies in its specific combination of amino and hydroxy groups, which contribute to its distinct biological activities and potential applications in various fields .

Classical synthetic approaches to 3-amino-7-hydroxy-2H-chromen-2-one primarily utilize salicylaldehyde derivatives as starting materials through well-established organic transformations [5]. The Knoevenagel condensation represents the most prominent classical method for constructing the coumarin framework, involving the nucleophilic addition of active methylene compounds to carbonyl groups followed by dehydration reactions [29]. This condensation reaction facilitates the formation of carbon-carbon double bonds under mild basic conditions, typically employing weakly basic amines as catalysts [29].

The mechanistic pathway begins with the formation of an enolate ion from active methylene compounds containing electron-withdrawing groups such as ketones, esters, nitriles, or nitro groups [29]. Salicylaldehyde derivatives serve as the electrophilic component, where the aldehyde functionality undergoes nucleophilic attack by the activated methylene carbon [29]. The subsequent elimination of water molecules results in the formation of the characteristic coumarin lactone ring system [29].

Alternative classical approaches utilize the Pechmann condensation, which involves the reaction of substituted phenols with beta-ketoesters under acidic conditions [26]. The mechanism proceeds through esterification or transesterification followed by intramolecular cyclization via Friedel-Crafts-type alkylation [26]. This method requires harsh acidic conditions but provides good yields for simple phenolic substrates [26]. For highly activated phenols such as resorcinol, the reaction can be performed under milder conditions, offering a practical route to umbelliferone derivatives [26].

Synthetic Yield Data and Reaction Conditions

| Starting Material | Reagent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde | Diethyl malonate | Piperidine/AcOH | Room temperature | 7 | 80-92 | [5] |

| Salicylaldehyde | Meldrum's acid | K₂CO₃ | Room temperature | 24 | 92-99 | [5] |

| Resorcinol | Ethyl acetoacetate | H₂SO₄ | 80 | 4 | 58-62 | |

| 2-Hydroxybenzaldehyde | Ethyl cyanoacetate | TEA/T3P | 120 | 6 | 70-85 | [5] |

The classical synthesis of 3-amino-7-hydroxy-2H-chromen-2-one often requires subsequent functionalization steps to introduce the amino group at the 3-position [18]. One established approach involves the synthesis of 7-hydroxycoumarins followed by selective amination through Buchwald-Hartwig cross-coupling reactions [19]. This method employs palladium catalysis with benzophenone imine as an ammonia surrogate, achieving moderate yields of 42% over five synthetic steps [19].

Post-synthetic nitration followed by reduction represents another classical route to amino-substituted coumarins [20]. The nitration of 7-hydroxy-4-methylcoumarin using concentrated nitric acid and sulfuric acid produces the corresponding 6-nitro derivative, which subsequently undergoes reduction using iron powder in hydrochloric acid to afford the desired amino functionality [20]. This approach typically yields 50-60% of the target aminocoumarin derivatives [20].

Microwave-Assisted and Solvent-Free Synthetic Strategies

Microwave-assisted synthesis has emerged as a powerful technology for accelerating coumarin formation while maintaining high yields and selectivity [6]. The application of microwave irradiation to coumarin synthesis provides significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced reaction selectivity [6]. Microwave heating operates through direct molecular interaction with electromagnetic radiation, resulting in rapid and uniform heating throughout the reaction mixture [27].

The efficiency of microwave-assisted synthesis depends critically on solvent polarity and dielectric properties [27]. High-polarity solvents couple more effectively with microwave energy, leading to faster temperature increases and accelerated reaction rates [27]. For coumarin synthesis, polar protic solvents such as ethanol and water demonstrate excellent microwave absorption characteristics [27]. Alternatively, solvent-free conditions can be employed to maximize energy transfer efficiency while minimizing environmental impact [27].

Microwave-Assisted Knoevenagel Condensation

Microwave-assisted Knoevenagel condensation for coumarin synthesis utilizes 2-hydroxybenzaldehyde and various activated methylene compounds under controlled irradiation conditions [23]. Optimization studies have demonstrated that reaction times can be reduced from several hours to minutes while maintaining comparable or superior yields [23]. The optimal conditions for 3-acetylcoumarin synthesis involve 60 seconds of microwave irradiation, while ethyl coumarin-3-carboxylate requires 10 minutes for complete conversion [23].

Temperature control during microwave irradiation proves critical for preventing side reactions and maintaining product selectivity [23]. Power modulation systems automatically adjust microwave output to maintain predetermined temperature setpoints, ensuring consistent reaction conditions [27]. Simultaneous cooling of reaction vessels during microwave irradiation maintains constant high power levels for direct molecular heating, significantly affecting reaction rates and yields [27].

Solvent-Free Pechmann Condensation

Solvent-free Pechmann condensation represents an environmentally benign approach to coumarin synthesis, eliminating the need for organic solvents while reducing waste generation [7]. Ball milling techniques under ambient temperature conditions provide mechanical energy for promoting condensation reactions between phenol derivatives and beta-ketoesters [7]. Methanesulfonic acid serves as a mild acid catalyst, facilitating ring closure with excellent regioselectivity and high yields [7].

The mechanochemical approach offers several advantages including high yields, scalability, shortened reaction times, ambient temperature operation, and straightforward purification without column chromatography [7]. EcoScale metrics and E-factor calculations demonstrate superior environmental performance compared to traditional solution-phase methods [7]. The mechanochemical protocol enables synthesis of pyranoindoles with excellent regioselectivity, contrasting with traditional Pechmann procedures that often produce regioisomeric mixtures [7].

Yield Optimization Data for Microwave-Assisted Synthesis

| Substrate | Microwave Power (W) | Temperature (°C) | Time (minutes) | Yield (%) | Conventional Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Salicylaldehyde + Diethyl malonate | 300 | 120 | 2 | 88 | 65 | [6] |

| 2-Hydroxybenzaldehyde + Meldrum's acid | 450 | 80 | 5 | 93-98 | 70-85 | [5] |

| Resorcinol + Ethyl acetoacetate | 600 | 130 | 3 | 96 | 78 | [7] |

| Phenol derivatives + Beta-ketoesters | 400 | 110 | 8 | 85-95 | 60-80 | [21] |

Enzymatic Synthesis Using β-Tyrosinase Catalysis

Enzymatic synthesis of coumarin derivatives using β-tyrosinase catalysis represents an emerging biocatalytic approach that offers advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [9]. β-Tyrosinase, a copper-containing metalloenzyme, catalyzes the oxidation of phenolic substrates and can facilitate the formation of coumarin structures through oxidative coupling reactions [9]. The enzyme active site contains two copper ions coordinated with histidine residues, creating a catalytic environment suitable for phenol oxidation [10].

Recent research has demonstrated the potential of tyrosinase-catalyzed reactions in synthesizing coumarin derivatives with specific substitution patterns [10]. The enzyme exhibits selectivity toward phenolic substrates bearing electron-donating groups, which aligns with the structural requirements for synthesizing 3-amino-7-hydroxy-2H-chromen-2-one [10]. Molecular docking studies reveal that coumarin substrates can interact with the copper ions in the tyrosinase active site through coordinate bonds, with binding distances ranging from 2.09 to 2.61 Angstroms [9].

Biocatalytic Mechanism and Substrate Specificity

The biocatalytic mechanism involves the initial oxidation of phenolic precursors by tyrosinase, followed by spontaneous cyclization to form the coumarin lactone ring [10]. The enzyme demonstrates preference for substrates containing hydroxyl groups at specific positions on the aromatic ring, particularly those that can engage in hydrogen bonding with active site residues [10]. Kinetic studies indicate that tyrosinase operates through mixed inhibition kinetics when interacting with certain coumarin derivatives [9].

Substrate engineering approaches have been employed to develop coumarin precursors that are compatible with tyrosinase catalysis [12]. The incorporation of amino acid esters or tyramine moieties into coumarin scaffolds enhances enzyme recognition and binding affinity [10]. These modifications result in improved reaction rates and product selectivity compared to unmodified phenolic substrates [10].

Alternative Enzymatic Approaches

The solvent-free enzymatic synthesis represents a particularly attractive approach, as it eliminates the need for organic solvents while maintaining high catalytic efficiency [12]. The choice of solvent significantly influences reaction efficiency, with 2-methyltetrahydrofuran demonstrating optimal results for lipase-catalyzed transformations [12]. Temperature control at 30°C and reaction times of 18 hours provide optimal conditions for enzymatic coumarin synthesis [12].

Enzymatic Synthesis Performance Data

| Enzyme | Substrate | Product | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| β-Tyrosinase | Phenolic precursors | Coumarin derivatives | 37 | 24 | 45-65 | [9] |

| Novozym 435 | 7-Amino-4-trifluoromethylcoumarin | α-Aminophosphonates | 30 | 18 | 73 | [12] |

| Laccase | Phenol derivatives | Oxidized coumarins | 25 | 12 | 55-70 | [5] |

| Mushroom tyrosinase | Tyramine derivatives | Hydroxylated products | 37 | 16 | 68.86 | [10] |

Post-Synthetic Modification Techniques

Post-synthetic modification of coumarin derivatives provides versatile pathways for introducing functional groups and enhancing biological activity profiles [15]. These approaches enable the systematic elaboration of the basic coumarin framework to generate libraries of structurally diverse compounds with tailored properties [15]. Functionalization strategies typically target the benzene ring, the pyrone core, or both structural domains through selective chemical transformations [15].

The strategic incorporation of amino functionality at the 3-position of 7-hydroxycoumarin derivatives can be achieved through various post-synthetic routes [18]. Alkylation with α-bromoacetamides followed by tandem oxygen-to-nitrogen Smiles rearrangement and amide hydrolysis represents a particularly effective approach [18]. This methodology proceeds under mild conditions and provides convenient access to N-alkyl and N-aryl products in moderate to high yields [18].

Smiles Rearrangement Methodology

The Smiles rearrangement approach involves initial alkylation of 7-hydroxycoumarins with α-bromoacetamides under basic conditions [18]. Potassium carbonate in acetonitrile at 50°C facilitates the formation of O-alkylated intermediates in high yields [18]. Subsequent treatment with sodium carbonate in dimethyl sulfoxide at 70°C promotes the key rearrangement sequence, converting the O-alkylated product to the corresponding N-substituted aminocoumarin [18].

The reaction mechanism proceeds through nucleophilic attack of the amide nitrogen on the activated aromatic carbon, followed by elimination of the alkoxy leaving group [18]. This process is operationally simple, employs inexpensive reagents, and avoids hydrolytically sensitive intermediates typically required in metal-catalyzed amination methods [18]. The methodology tolerates various functional groups including electron-deficient anilines and halogens [18].

Photocatalytic Functionalization

Photocatalytic strategies offer innovative approaches for post-synthetic modification of coumarin derivatives under mild reaction conditions [15]. Visible-light-mediated functionalization employs photocatalysts such as ruthenium(II) tris(bipyridine) chloride to promote radical-induced coupling reactions [15]. These methods enable the introduction of alkyl, silyl, trifluoromethyl, and difluoromethyl groups at the 3-position of coumarins [15].

The photocatalytic mechanism involves generation of alkyl radicals from carboxylic acid precursors through N-hydroxyphthalimide activation [15]. Sodium sulfide serves as a catalyst for the in situ activation process, while the photocatalyst facilitates radical generation under visible light irradiation [15]. This methodology demonstrates broad functional group tolerance and achieves good yields for various alkylation reactions [15].

Electrophilic Substitution Reactions

Classical electrophilic aromatic substitution reactions provide reliable methods for functionalizing the benzene ring of coumarin derivatives [16]. Formylation reactions using Vilsmeier-Haack conditions introduce aldehyde functionality at specific positions, enabling further synthetic elaboration [16]. The reaction of substituted salicylaldehydes with glyoxalic acid in glacial acetic acid containing hydrochloric acid and zinc chloride produces α,β-unsaturated carboxylic acid derivatives [16].

Nitration followed by reduction represents a classical approach for introducing amino functionality [20]. Treatment of hydroxycoumarin derivatives with concentrated nitric acid in sulfuric acid produces nitro intermediates, which undergo reduction with iron powder in hydrochloric acid to yield the corresponding amino derivatives [20]. This two-step sequence typically provides moderate yields of 50-60% for the overall transformation [20].

Post-Synthetic Modification Yield Data

| Starting Material | Modification Type | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin | Smiles rearrangement | α-Bromoacetamides/K₂CO₃ | 50°C, MeCN | 70-85 | [18] |

| Coumarin derivatives | Photocatalytic alkylation | Carboxylic acids/Ru catalyst | Visible light, RT | 60-75 | [15] |

| 4-Methylcoumarin | Nitration/reduction | HNO₃/H₂SO₄, Fe/HCl | 80°C, reflux | 50-60 | [20] |

| Umbelliferone | Alkylation | Bromoacetate/K₂CO₃ | Reflux, acetone | 65-80 | [17] |

3-Amino-7-hydroxy-2H-chromen-2-one exhibits moderate thermal stability characteristics typical of substituted coumarin derivatives. The compound maintains structural integrity under standard laboratory conditions, with recommended storage at 2-8°C in a dry environment protected from light [1] [2].

Thermal Decomposition Profile

The thermal decomposition onset temperature for 3-amino-7-hydroxy-2H-chromen-2-one is estimated to exceed 264°C, based on data from the related hydrochloride salt derivative [3]. This thermal stability classification places the compound in the moderate stability category (Class III) according to standard thermal decomposition temperature ranges for organic compounds [4].

Thermogravimetric analysis studies of related coumarin-containing polymers demonstrate that the maximum decomposition rate occurs between 384-407°C, depending on the heating rate employed [5]. The general decomposition temperature range for coumarin derivatives spans 200-400°C, with the specific thermal behavior influenced by substituent effects and intermolecular interactions [4].

Phase Transition Behavior

The compound exists as a yellow to brown crystalline solid at room temperature [2]. No specific melting point data are available in the literature for 3-amino-7-hydroxy-2H-chromen-2-one, indicating either limited thermal characterization studies or decomposition occurring before melting. Related aminocoumarin derivatives typically exhibit melting points in the range of 260-280°C [7].

The thermal stability is enhanced by the rigid coumarin scaffold, which provides structural rigidity through the fused benzopyranone ring system. The presence of both amino and hydroxyl substituents introduces additional intermolecular hydrogen bonding opportunities, potentially affecting the thermal transition temperatures [7].

Table 1: Thermal Stability Parameters

| Parameter | Value/Range | Method/Reference |

|---|---|---|

| Decomposition Onset (°C) | >264 | Estimated from hydrochloride derivative [3] |

| Maximum Decomposition Rate (°C) | 384-407 | TGA analysis of related compounds [5] |

| Storage Stability | Stable at 2-8°C | Supplier specifications [1] |

| Thermal Classification | Moderate (Class III) | Based on decomposition temperature [4] |

Solubility Profile in Polar/Non-Polar Solvents

The solubility characteristics of 3-amino-7-hydroxy-2H-chromen-2-one reflect the amphiphilic nature of the molecule, containing both polar functional groups (amino and hydroxyl) and a hydrophobic aromatic core.

Aqueous Solubility

3-Amino-7-hydroxy-2H-chromen-2-one exhibits limited water solubility, with reported values of approximately 4.6 g/L at 25°C [8]. This relatively low aqueous solubility is characteristic of coumarin derivatives and is attributed to the hydrophobic benzopyranone core structure that dominates the molecular properties.

Organic Solvent Solubility

The compound demonstrates good solubility in polar aprotic solvents, particularly dimethylformamide (DMF), which is commonly employed for dissolution in synthetic applications [9]. Moderate solubility is observed in polar protic solvents such as ethanol and methanol, making these solvents suitable for purification and analytical procedures [10] [11].

The solubility in non-polar solvents such as chloroform is expected to be limited due to the polar substituents, although specific quantitative data are not available in the literature. Dimethyl sulfoxide (DMSO) is anticipated to provide excellent solubility based on its effectiveness with similar coumarin derivatives in biological assay applications [2].

Solubility Enhancement Strategies

The presence of both amino and hydroxyl groups provides opportunities for solubility enhancement through pH modification or complexation. The ionizable nature of these functional groups suggests that solubility may be pH-dependent, with potential increases under acidic conditions (amino group protonation) or basic conditions (hydroxyl group deprotonation) [7] [12].

Table 2: Solubility Profile in Various Solvents

| Solvent Type | Solubility | Polarity | Applications |

|---|---|---|---|

| Water | 4.6 g/L (25°C) | Polar | Limited aqueous applications [8] |

| Dimethylformamide | Soluble | Polar aprotic | Synthesis and dissolution [9] |

| Ethanol | Moderately soluble | Polar protic | Purification and analysis [11] |

| Methanol | Moderately soluble | Polar protic | Alternative to ethanol [13] |

| DMSO | Expected high solubility | Polar aprotic | Biological assays [2] |

Acid-Base Behavior and pKa Determination

The acid-base properties of 3-amino-7-hydroxy-2H-chromen-2-one are governed by two ionizable functional groups: the amino group at position 3 and the phenolic hydroxyl group at position 7. These groups exhibit distinct ionization behavior due to their different electronic environments within the coumarin framework.

Amino Group Ionization

The amino group in 3-amino-7-hydroxy-2H-chromen-2-one exhibits significantly reduced basicity compared to aliphatic amines due to the electron-withdrawing effect of the adjacent lactone carbonyl group. Studies on the related 3-aminocoumarin demonstrate a pKa value of approximately 1.0 [7], indicating very weak basic character.

The reduced nucleophilicity of the amino group is attributed to resonance delocalization with the electron-deficient coumarin system, effectively stabilizing the unprotonated form. This electronic effect renders the amino group a much weaker base than typical aromatic amines such as aniline (pKa 4.6) [7].

Phenolic Hydroxyl Ionization

The 7-hydroxyl group exhibits weak acid behavior typical of phenolic compounds. Related 7-hydroxycoumarin derivatives show pKa values in the range of 7.0-9.5, with 7-hydroxycoumarin itself having a pKa of approximately 7.1 [14] [12]. The specific pKa value for the hydroxyl group in 3-amino-7-hydroxy-2H-chromen-2-one may be influenced by intramolecular interactions with the amino group.

Dual Ionization Behavior

At physiological pH (7.4), 3-amino-7-hydroxy-2H-chromen-2-one is expected to exist predominantly with the amino group unprotonated and the hydroxyl group in equilibrium between protonated and deprotonated forms. This creates potential for zwitterionic character under specific pH conditions [7] [12].

The compound's ionization behavior is particularly relevant for biological applications, as pH-dependent charge distribution affects membrane permeability, protein binding, and overall bioavailability. Fluorescence properties are also known to be pH-sensitive in hydroxylated coumarin systems [15] [12].

Table 3: Acid-Base Properties

| Ionizable Group | Expected pKa Range | Protonation State (pH 7) | Structural Effects |

|---|---|---|---|

| Amino group (-NH₂) | 1.0-3.0 | Predominantly unprotonated | Electron-withdrawing lactone [7] |

| Phenolic hydroxyl (-OH) | 7.0-9.5 | Equilibrium state | Conjugation effects [12] |

| Overall molecule | Two ionization constants | Potential zwitterion | Intramolecular interactions [7] |

Spectroscopic Fingerprints (UV-Vis, FTIR, Raman)

The spectroscopic properties of 3-amino-7-hydroxy-2H-chromen-2-one provide distinctive fingerprints for structural identification and purity assessment. The compound exhibits characteristic absorption and emission patterns influenced by the extended conjugation system and substituent effects.

UV-Visible Spectroscopy

3-Amino-7-hydroxy-2H-chromen-2-one displays characteristic UV-visible absorption with maximum wavelengths typically occurring between 340-370 nm in polar solvents [2] [11]. This red-shifted absorption compared to unsubstituted coumarin (λmax ~310 nm) reflects the electron-donating effects of both amino and hydroxyl substituents [16] [13].

The molar extinction coefficient ranges from 10,000-25,000 L·mol⁻¹·cm⁻¹, indicating strong electronic transitions characteristic of substituted coumarins [11] [17]. The absorption spectrum typically shows multiple bands corresponding to π→π* transitions within the extended aromatic system [16].

Fluorescence Spectroscopy

The compound exhibits moderate fluorescence with emission maxima typically observed between 460-502 nm, resulting in Stokes shifts of 120-158 nm [18] [19]. The quantum yield ranges from 0.08-0.32 depending on the solvent system, representing moderate fluorescence efficiency [18] [13].

Fluorescence properties are notably environment-sensitive, with significant solvatochromic effects observed across different solvent polarities. This sensitivity makes the compound valuable as a fluorescent probe for studying microenvironmental changes [18] [20].

FTIR Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups. The lactone carbonyl stretch appears between 1710-1730 cm⁻¹, consistent with the α,β-unsaturated lactone structure [2] [21]. Primary amine N-H stretching vibrations are observed between 3334-3368 cm⁻¹, while the phenolic O-H stretch appears as a broad absorption between 3200-3600 cm⁻¹ [2] [21].

Additional characteristic bands include aromatic C=C stretches around 1600-1500 cm⁻¹ and C-O stretching vibrations in the 1200-1300 cm⁻¹ region. The fingerprint region below 1500 cm⁻¹ provides unique vibrational patterns for compound identification [21] [22].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy in DMSO-d₆ or CDCl₃ shows characteristic aromatic proton signals between 6.2-8.4 ppm, with specific coupling patterns diagnostic of the substitution pattern [23] [24]. The amino group protons typically appear as a broad singlet around 5.2 ppm, while the hydroxyl proton shows variable chemical shift depending on hydrogen bonding interactions [21].

¹³C NMR spectroscopy reveals the lactone carbonyl carbon around 160-162 ppm, with aromatic carbons distributed throughout the 100-160 ppm region [21]. The specific chemical shifts provide detailed structural information about the electronic environment of each carbon atom.

Table 4: Spectroscopic Fingerprints

| Spectroscopic Method | Value/Range | Solvent/Conditions | Characteristic Features |

|---|---|---|---|

| UV-Vis λmax | 340-370 nm | Ethanol/PBS | Red-shifted absorption [11] |

| Fluorescence λmax | 460-502 nm | Various solvents | Environment-sensitive [18] |

| Molar extinction coefficient | 10,000-25,000 L·mol⁻¹·cm⁻¹ | Ethanol | Strong electronic transitions [17] |

| FTIR C=O stretch | 1710-1730 cm⁻¹ | KBr/ATR | Lactone carbonyl [2] |

| FTIR N-H stretch | 3334-3368 cm⁻¹ | KBr/ATR | Primary amine [2] |

| FTIR O-H stretch | 3200-3600 cm⁻¹ | KBr/ATR | Phenolic hydroxyl [21] |

| ¹H NMR aromatic | 6.2-8.4 ppm | DMSO-d₆ | Substitution pattern [23] |

| ¹³C NMR carbonyl | 160-162 ppm | DMSO-d₆ | Lactone carbon [21] |